molecular formula C18H19BrN2OS B4915000 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone;hydrobromide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone;hydrobromide

Cat. No.: B4915000
M. Wt: 391.3 g/mol
InChI Key: TWRTVFVQCCVXJY-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone;hydrobromide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require an acidic or basic medium, elevated temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The sulfanyl and ethanone groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of pharmacological activities.

    Thiabendazole: An anthelmintic agent used to treat parasitic infections.

    Albendazole: Another anthelmintic agent with broad-spectrum activity.

    Mebendazole: Used to treat various parasitic worm infections.

Uniqueness

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-11-4-6-14(7-5-11)17(21)10-22-18-19-15-8-12(2)13(3)9-16(15)20-18;/h4-9H,10H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRTVFVQCCVXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C(=C3)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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